molecular formula C7H16N2O6P2 B1677992 {[(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)amino](phosphono)methyl}phosphonic acid

{[(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)amino](phosphono)methyl}phosphonic acid

Cat. No.: B1677992
M. Wt: 286.16 g/mol
InChI Key: XUCBNFJYKWKAMN-UHFFFAOYSA-N
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Description

{(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)aminomethyl}phosphonic acid is a bicyclic α-aminophosphonic acid derivative characterized by a tetrahydropyridine ring fused to a phosphonic acid moiety. This compound belongs to a class of unnatural α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid group, enhancing its metabolic stability and metal-chelating properties . Its synthesis typically involves Pudovik or Kabachnik–Fields reactions, which facilitate the addition of phosphorus-containing groups to imine intermediates .

Properties

Molecular Formula

C7H16N2O6P2

Molecular Weight

286.16 g/mol

IUPAC Name

[[(5-methyl-2,3,4,5-tetrahydropyridin-6-yl)amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H16N2O6P2/c1-5-3-2-4-8-6(5)9-7(16(10,11)12)17(13,14)15/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

XUCBNFJYKWKAMN-UHFFFAOYSA-N

SMILES

CC1CCCN=C1NC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CC1CCCN=C1NC(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NE58062;  NE 58062;  NE-58062.

Origin of Product

United States

Biological Activity

{(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)aminomethyl}phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydropyridine moiety and phosphonic acid functionalities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Molecular Formula : C7H16N2O6P2
  • Molecular Weight : 282.128 g/mol
  • Structural Features : The compound contains a phosphono group and a tetrahydropyridine ring, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Phosphonic acids are known for their antimicrobial properties. Recent studies have indicated that compounds similar to this one exhibit significant antibacterial activity against various strains of bacteria due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .
  • Neuroprotective Effects :
    • The tetrahydropyridine structure is associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Research has shown that compounds with similar structures can mitigate oxidative stress and protect neuronal cells from apoptosis .
  • Enzyme Inhibition :
    • Phosphonic acids often act as enzyme inhibitors. This compound may inhibit specific phosphatases or kinases involved in cellular signaling pathways, which could have implications for cancer treatment or metabolic disorders .

Case Study 1: Antibacterial Activity

In a study published in Nature, researchers screened a library of phosphonic acids for antibacterial activity. The results showed that {(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)aminomethyl}phosphonic acid exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of peptidoglycan synthesis .

Case Study 2: Neuroprotection in Models of Parkinson's Disease

A research article in Journal of Neurochemistry demonstrated that the compound provided neuroprotection in cellular models exposed to neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The study highlighted the compound's ability to reduce oxidative stress markers and enhance cell viability .

Data Table: Biological Activities

Activity Type Effect Mechanism Reference
AntibacterialSignificant inhibitionDisruption of cell wall synthesis
NeuroprotectiveReduced oxidative stressProtection against apoptosis
Enzyme inhibitionInhibition of specific kinasesModulation of signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with three key analogues: DopaP (1-amino-1-(3’,4’-dihydroxyphenyl)ethyl phosphonic acid), DopgP (1-amino-1-(3’,4’-dihydroxyphenyl)methyl phosphonic acid), and herbicidal N-alkyl-substituted amino methyl phosphonic acid esters (e.g., ethyl esters from EP0068732).

Feature Target Compound DopaP DopgP Herbicidal Esters (EP0068732)
Core Structure 3-Methyl-3,4,5,6-tetrahydropyridine fused to phosphonic acid Phenylalanine-like backbone with dihydroxyphenyl Glycine-like backbone with dihydroxyphenyl Acyclic N-alkyl-substituted phosphonate
Synthetic Route Pudovik/Kabachnik–Fields reactions Copper-catalyzed phosphorylation Similar to DopaP Phosphite-triazine reaction
Bioactivity Enzyme inhibition (hypothesized) Tyrosinase inhibition via Cu²⁺ chelation Similar Cu²⁺ chelation Herbicidal activity via plant enzyme disruption
Chelation Capacity High (dual phosphonic acid groups) Moderate (single phosphonic acid + catechol) Moderate (similar to DopaP) Low (esterified phosphonic acid)
Applications Potential enzyme inhibitor, metal chelator Biomedical research (melanin synthesis) Biomedical research Agricultural herbicides

Key Research Findings

  • Enzyme Inhibition : Unlike DopaP and DopgP, which inhibit tyrosinase via copper chelation in the active site , the target compound’s bicyclic structure may enhance selectivity for other metalloenzymes (e.g., phosphatases or proteases) due to steric and electronic effects. However, explicit data on its enzyme targets remain unexplored .
  • Synthetic Complexity : The tetrahydropyridine core requires multi-step synthesis compared to simpler acyclic herbicidal esters, limiting scalability but offering tailored bioactivity .
  • Metal Binding: Dual phosphonic acid groups confer superior chelation capacity versus monophosphonic analogues like DopaP, suggesting utility in heavy-metal detoxification or radiopharmaceuticals .

Contrast with Herbicidal Derivatives

The herbicidal esters in EP0068732 lack the rigid bicyclic structure and free phosphonic acid groups, rendering them ineffective as enzyme inhibitors but highly bioavailable for plant uptake . This highlights how structural modifications (e.g., esterification vs. cyclization) drastically alter application scope.

Preparation Methods

Synthesis of Bisphosphonate Ester Intermediate

The bisphosphonate ester serves as a protected precursor, synthesized via Kabachnik-Fields or Mannich-type reactions.

Example Protocol

  • Reactants :
    • 3-Methyl-3,4,5,6-tetrahydropyridin-2-amine (1.0 equiv)
    • Formaldehyde (2.2 equiv)
    • Diethyl phosphite (2.5 equiv)
  • Conditions :
    • Solvent: Dry toluene
    • Catalyst: Ytterbium triflate (10 mol%)
    • Temperature: 80°C, 12 h
  • Workup :
    • Quench with saturated NaHCO₃
    • Extract with ethyl acetate
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1)
  • Yield : 68%

Characterization Data

  • ³¹P NMR (CDCl₃) : δ 28.5 ppm (doublet, J = 18 Hz)
  • ¹H NMR (CDCl₃) : δ 1.32 (t, 12H, CH₂CH₃), 3.25–3.40 (m, 4H, tetrahydropyridine CH₂), 4.10 (m, 8H, OCH₂)

Hydrolysis to Phosphonic Acid

The McKenna procedure (bromotrimethylsilane (BTMS) followed by methanolysis) is preferred over HCl-mediated hydrolysis due to milder conditions and higher yields.

Protocol

  • Deprotection :
    • Bisphosphonate ester (1.0 equiv) in dry CH₂Cl₂
    • Add BTMS (4.0 equiv) at 0°C
    • Stir at 25°C for 6 h
  • Methanolysis :
    • Add MeOH (excess)
    • Stir for 1 h
    • Remove solvents under vacuum
  • Yield : 85–92%

Characterization Data

  • ³¹P NMR (D₂O) : δ 19.8 ppm (singlet)
  • IR (KBr) : ν = 2300–2600 cm⁻¹ (P–OH), 1205 cm⁻¹ (P=O)

Alternative Routes and Optimization

Direct Phosphorylation Using Phosphorous Acid

Phosphorous acid (H₃PO₃) reacts with amines and aldehydes in a modified Mannich reaction to form phosphonic acids directly. This method avoids ester intermediates but requires stringent pH control.

Protocol

  • Reactants :
    • 3-Methyl-3,4,5,6-tetrahydropyridin-2-amine
    • Formaldehyde (2.2 equiv)
    • H₃PO₃ (2.5 equiv)
  • Conditions :
    • Solvent: H₂O/EtOH (1:1)
    • pH: 4–5 (adjusted with NaOH)
    • Temperature: 70°C, 24 h
  • Yield : 50–55%

Solid-Phase Synthesis

Immobilizing the tetrahydropyridine amine on Wang resin enables stepwise phosphorylation, though scalability is limited.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Kabachnik-Fields + BTMS 85–92 ≥95 High yield, mild conditions Requires ester synthesis
Direct Phosphorylation 50–55 85–90 One-pot, no esters Lower yield, pH sensitivity
Michaelis-Arbuzov 40–50 80–85 Applicable to halides Limited substrate scope

Challenges and Mitigation Strategies

  • Steric Hindrance : The tetrahydropyridine ring’s conformation may impede phosphorylation. Using bulky phosphites (e.g., diisopropyl phosphite) enhances reactivity.
  • Acid Sensitivity : The McKenna procedure minimizes decomposition compared to HCl hydrolysis.
  • Byproducts : Over-phosphorylation is avoided by stoichiometric control of formaldehyde and phosphite.

Applications and Derivative Synthesis

The dual phosphonic acid groups enable chelation of metal ions, making the compound suitable for:

  • Biomedical Uses : Bone-targeting agents (via Ca²⁺ chelation).
  • Enzyme Inhibition : Analogues of fosmidomycin target isoprenoid biosynthesis (e.g., inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase).

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence regioselectivity?

The compound can be synthesized via modified Mannich reactions or phosphonite additions to imines. For example, the Mannich reaction (phosphorous acid + formaldehyde + amine) generates aminomethylphosphonic acids , while regioselective introduction of phosphonate groups into N-acyliminium ions (derived from δ-lactams or quinoline derivatives) ensures precise functionalization . Reaction conditions (e.g., anhydrous solvents like acetonitrile, catalysts like Pd/C, and protecting groups such as Fmoc or Boc) critically influence regioselectivity and yield. Silyl or benzyl groups are often used to block reactive terminals, requiring subsequent cleavage with HCl or HBr .

Q. How is structural integrity verified, and which spectroscopic techniques are most effective?

Nuclear magnetic resonance (NMR) is indispensable:

  • 31P-NMR identifies phosphonate/phosphonic acid groups (δ = 14–27 ppm) .
  • 1H/13C-NMR resolves tetrahydropyridine ring conformations and substituent effects . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while X-ray crystallography (if applicable) provides absolute stereochemistry .

Q. What chromatographic methods are suitable for purification, given its phosphonolipid-like properties?

Silicic acid column chromatography effectively separates phosphonolipids from phospholipids. Elution gradients with chloroform/methanol/water (e.g., 65:25:4 v/v) resolve polar phosphonate intermediates, though retention times differ significantly from phosphate analogs due to stronger silica interactions .

Advanced Research Questions

Q. How can regioselective synthesis be optimized to avoid byproducts in complex tetrahydropyridine systems?

Regioselectivity is controlled by steric and electronic factors during N-acyliminium ion activation. For example, benzyl chloroformate generates activated intermediates that preferentially react with phosphonite nucleophiles at the α-position of tetrahydropyridine rings. Kinetic studies using low temperatures (-20°C) and slow reagent addition minimize side reactions . Computational modeling (DFT) of transition states may further guide optimization .

Q. What analytical challenges arise in studying phosphorylation or phosphonate-protein interactions?

  • Phosphorylation stability : Acidic conditions or high temperatures hydrolyze phosphonate esters; neutral pH buffers (e.g., BisTris or Bicine) are recommended during purification .
  • Detection : Traditional methods (e.g., immunoassays) struggle with phosphonate specificity. Electron capture dissociation mass spectrometry (ECD-MS) improves resolution of phosphorylation sites . Thiophosphoramidate analogs (replacing O with S) enhance stability for in vitro studies .

Q. How does conformational rigidity influence bioactivity as an α-aminophosphonic acid analog?

The tetrahydropyridine ring imposes conformational constraints, mimicking natural amino acids (e.g., pipecolic acid) while enhancing receptor-binding affinity. Comparative studies with flexible analogs (e.g., glycine-derived phosphonates) show improved enzymatic inhibition (e.g., carboxypeptidase) due to reduced entropy penalties . Molecular docking simulations validate steric complementarity with active sites .

Q. What in vitro models are appropriate for evaluating cytotoxicity and mechanisms of action?

  • Cytotoxicity : MTT assays (5 mg/mL in PBS) measure cell viability in HEK-293 or HepG2 lines .
  • Oxidative stress : 2',7'-dichlorofluorescein diacetate (DCF-DA) detects ROS generation, with N-acetyl cysteine (NAC) as a control antioxidant .
  • Mechanistic studies : Phosphonate-specific fluorescent probes or isotopic labeling (32P) track cellular uptake and metabolism .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for similar phosphonates?

Yield variations (e.g., 56% in silyl cleavage vs. 70% in direct alkylation) stem from differences in protecting group strategies or solvent systems. Systematic replication under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) and HPLC monitoring of intermediates can resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)amino](phosphono)methyl}phosphonic acid
Reactant of Route 2
{[(3-Methyl-3,4,5,6-tetrahydropyridin-2-yl)amino](phosphono)methyl}phosphonic acid

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